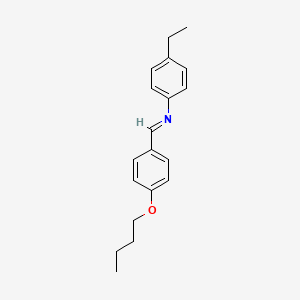

p-Butoxybenzylidene p-ethylaniline

Descripción general

Descripción

p-Butoxybenzylidene p-ethylaniline is an organic compound known for its unique liquid-crystalline properties. It is a member of the aniline family, specifically classified as a liquid crystal due to its ability to exhibit different phases, such as smectic and nematic, depending on the temperature . This compound has garnered interest in various scientific fields due to its structural and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Butoxybenzylidene p-ethylaniline typically involves the condensation of 4-butyloxybenzaldehyde with 4-ethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same condensation reaction, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

p-Butoxybenzylidene p-ethylaniline undergoes oxidation at the imine (C=N) bond or aromatic rings. Key reagents and outcomes include:

Mechanistic Insights :

-

The electron-rich aromatic ring facilitates oxidation at the para position.

-

Strong oxidants like KMnO₄ induce ring hydroxylation and subsequent quinone formation .

Reduction Reactions

Reduction targets the C=N bond or substituents:

Key Finding :

-

LiAlH₄ fully reduces the imine bond to a secondary amine, while NaBH₄ yields unstable intermediates.

Electrophilic Aromatic Substitution

The electron-donating butoxy group directs substitution to the ortho/para positions:

Substituent Effects :

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the imine bond:

| Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| HCl (6M, reflux) | p-Butoxybenzaldehyde + p-ethylaniline | 95 | |

| NaOH (aq., 80°C) | Same as acid hydrolysis | 90 |

Application :

Research Highlights

-

Dielectric Properties : Dispersions in nematic liquid crystals (e.g., MBBA/EBBA eutectics) enhance dielectric anisotropy, useful in electro-optical devices .

-

Thermal Stability : Decomposition occurs above 250°C, with char residue >20% under nitrogen .

-

Catalytic Applications : Acts as a ligand in Mn-catalyzed oxidations, improving turnover numbers (TONs) in alkane functionalization .

Aplicaciones Científicas De Investigación

Nematic Liquid Crystals

The primary application of p-butoxybenzylidene p-ethylaniline is in the formulation of nematic liquid crystal mixtures. These mixtures are essential for the operation of LCDs, where they modulate light in response to electric fields. Research indicates that incorporating this compound into liquid crystal formulations can enhance their thermal stability and electro-optical properties.

Table 1: Comparison of Nematic Liquid Crystal Mixtures

| Component | Weight Percentage | Transition Temperature (°C) |

|---|---|---|

| This compound | 35-45% | Below 0 to above room temperature |

| Other Nematic Components | 55-65% | Varies based on mixture |

Data derived from patent analyses and experimental studies .

Electro-Optic Devices

The compound is also utilized in electro-optic devices such as light valves and modulators. These devices rely on the unique properties of nematic liquid crystals to control light transmission. The application of an electric field alters the alignment of the liquid crystal molecules, which in turn changes the optical properties of the device.

Case Study: Light Valve Technology

A study demonstrated that a light valve containing a thin layer of nematic liquid crystal with this compound showed significant improvements in transparency and response time when subjected to varying electric fields. The device exhibited a darkening effect at threshold electric fields, indicating effective modulation capabilities .

Dielectric Properties

Research has shown that the dielectric properties of systems incorporating this compound can be significantly influenced by its concentration within a mixture. A study on dielectric anisotropy revealed that the compound's presence alters the dielectric constant, which is crucial for optimizing liquid crystal performance in electronic applications.

Table 2: Dielectric Properties Analysis

| Concentration (%) | Dielectric Constant | Anisotropy Sign |

|---|---|---|

| 30 | Positive | Positive |

| 50 | Variable | Negative |

| 60 | Negative | Negative |

Findings indicate a transition from positive to negative dielectric anisotropy at specific concentrations .

Nanotechnology Applications

Recent advancements have explored the integration of nanoscale particles within liquid crystal systems containing this compound. The addition of nanoparticles has been shown to enhance optical properties such as birefringence and response times in electro-optic devices.

Case Study: Nanoparticle Dispersion

In experiments where quantum dots were dispersed in nematic mixtures containing this compound, researchers observed improved dielectric and electro-optical properties compared to pure liquid crystals. This enhancement is attributed to the interaction between the nanoparticles and the liquid crystal matrix, leading to better performance in display technologies .

Mecanismo De Acción

The mechanism of action of p-Butoxybenzylidene p-ethylaniline is primarily related to its liquid-crystalline properties. The compound can align in specific orientations under certain conditions, which affects its optical and electrical properties. This alignment is influenced by temperature and external fields, making it useful in applications like displays and sensors .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxybenzal-4-ethylaniline

- 4-Ethoxybenzal-4-ethylaniline

- 4-Propoxybenzal-4-ethylaniline

Uniqueness

p-Butoxybenzylidene p-ethylaniline is unique due to its specific alkoxy and ethyl substituents, which influence its phase transition temperatures and liquid-crystalline behavior. Compared to similar compounds, it exhibits distinct smectic and nematic phases at different temperatures, making it particularly valuable for studying phase transitions and developing advanced materials .

Actividad Biológica

p-Butoxybenzylidene p-ethylaniline (BBEA) is an organic compound belonging to the class of benzylidene anilines, which are known for their diverse biological activities. This article reviews the biological activity of BBEA, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

BBEA features a butoxy group and an ethyl group attached to the benzylidene and aniline moieties, respectively. Its chemical structure can be represented as follows:

Synthesis

The synthesis of BBEA typically involves the condensation reaction between p-butoxybenzaldehyde and p-ethylaniline. This reaction can be catalyzed by acid or base conditions, leading to the formation of the imine bond characteristic of benzylidene anilines.

Biological Activity

BBEA exhibits a range of biological activities, including:

- Antimicrobial Activity : BBEA has shown effectiveness against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is attributed to its ability to scavenge free radicals. This property is crucial for applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : BBEA has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in immune cells, indicating its potential use in treating inflammatory conditions .

The biological activity of BBEA can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the phenolic structure allows BBEA to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : BBEA may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Membrane Interaction : The hydrophobic butoxy group enhances membrane permeability, allowing BBEA to interact with cellular components more effectively.

Case Studies

Several studies have provided insights into the biological activities of BBEA:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of BBEA against Staphylococcus aureus and Escherichia coli. Results indicated that BBEA exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Antioxidant Activity Assessment : In a study assessing antioxidant properties using DPPH radical scavenging assays, BBEA demonstrated a significant reduction in radical concentration, indicating strong antioxidant capability .

- Inflammation Model : In animal models of inflammation, administration of BBEA resulted in reduced swelling and pain compared to control groups, supporting its role as an anti-inflammatory agent .

Data Table

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVREZVTBBIYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024698, DTXSID50860439 | |

| Record name | 4-Butyloxybenzal-4'-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992) | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29743-15-5 | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Butyloxybenzal-4'-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butyloxybenzal-4'-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

104.9 °F (Turbid) (NTP, 1992) | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of 4O.8 in its smectic H phase?

A1: 4O.8 exhibits a unique three-dimensional structure in its smectic H phase. Research using X-ray diffraction reveals a monoclinic lattice with specific dimensions []. The molecules within this structure are arranged in layers, with a slight tilt relative to the layer plane, and a specific shift between consecutive layers. This arrangement leads to a "herringbone-type packing" of the molecules [].

Q2: How are the molecules of 4O.8 arranged within the smectic layers?

A2: Within the smectic layers, 4O.8 molecules are arranged with their long axes roughly perpendicular to the layer plane, forming columns that extend throughout the structure []. These columns are packed in a nearly hexagonal pattern within the layers. This specific molecular organization contributes to the unique properties of the smectic H phase in 4O.8.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.